

Tralkoxydim: A Toxicological Profile for Non-Target Organisms

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Compound of Interest

Compound Name: *Tralkoxydim*

Cat. No.: *B8805380*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of the herbicide **tralkoxydim** concerning non-target organisms. The information presented herein is intended to support environmental risk assessments and further research into the ecological impact of this chemical.

Avian Toxicity

The potential risk of **tralkoxydim** to avian species has been evaluated through acute oral and dietary toxicity studies, as well as reproductive toxicity assessments.

Table 1: Avian Toxicological Data for **Tralkoxydim**

Endpoint	Species	Value	Unit	Reference
Acute Oral LD50	Mallard duck (<i>Anas platyrhynchos</i>)	>3,020	mg/kg bw	[1][2]
Acute Oral LD50	Birds (unspecified)	>2,250	mg/kg bw	[1][2]
5-day Dietary LC50	Birds (unspecified)	>5,620	ppm	[1][2]

Experimental Protocols: Avian Toxicity

Avian toxicity studies for pesticides like **tralkoxydim** are typically conducted following standardized guidelines from the Organisation for Economic Co-operation and Development (OECD).

- **Acute Oral Toxicity (LD50):** This test is generally performed according to OECD Guideline 223. The study involves a single oral dose of the test substance administered to birds (e.g., quail or ducks) that have been fasted. The animals are then observed for a period of at least 14 days for mortality and clinical signs of toxicity. The LD50, the dose estimated to be lethal to 50% of the test animals, is then calculated.
- **Dietary Toxicity (LC50):** The OECD Guideline 205 is the standard protocol for this test. Young birds are fed a diet containing the test substance at various concentrations for five days, followed by a minimum of three days of observation on a normal diet. The LC50, the dietary concentration expected to cause mortality in 50% of the test birds, is determined.
- **Reproductive Toxicity:** OECD Guideline 206 outlines the methodology for assessing the potential effects of a substance on avian reproduction. Adult birds are fed a diet containing the test substance for an extended period, covering a full reproductive cycle. Endpoints such as egg production, fertility, hatchability, and chick survival are evaluated to determine the No-Observed-Effect Concentration (NOEC).

Aquatic Toxicity

The impact of **tralkoxydim** on aquatic ecosystems is assessed by examining its toxicity to fish, aquatic invertebrates, and algae.

Table 2: Aquatic Toxicological Data for **Tralkoxydim**

Endpoint	Species	Value	Unit	Reference
96-hour LC50	Rainbow trout (Oncorhynchus mykiss)	>7.2	mg/L	[1][2]
96-hour LC50	Bluegill sunfish (Lepomis macrochirus)	>6.1	mg/L	[1][2]

No specific data was found for aquatic invertebrates and algae in the provided search results.

Experimental Protocols: Aquatic Toxicity

Standardized OECD guidelines are employed to ensure the reliability and comparability of aquatic toxicity data.

- Fish, Acute Toxicity Test (LC50): As described in OECD Guideline 203, fish are exposed to the test substance in water for a 96-hour period.[2][3][4][5][6] Mortality and sublethal effects are observed, and the LC50 is calculated. The test can be conducted under static, semi-static, or flow-through conditions.
- Daphnia sp., Acute Immobilisation Test (EC50): Following OECD Guideline 202, juvenile daphnids (water fleas) are exposed to the test substance for 48 hours.[7][8][9][10][11] The concentration that causes immobilization in 50% of the daphnids (EC50) is determined.
- Freshwater Alga and Cyanobacteria, Growth Inhibition Test (EC50): OECD Guideline 201 specifies the protocol for this test.[12][13][14][15][16] A culture of exponentially growing algae is exposed to the test substance for 72 hours. The inhibition of growth is measured, and the EC50 for growth rate or yield is calculated.
- Daphnia magna Reproduction Test (NOEC): This chronic toxicity test, outlined in OECD Guideline 211, assesses the impact of a substance on the reproductive output of Daphnia magna over a 21-day period.[1][17][18][19][20] The highest concentration at which no adverse effects on reproduction are observed is determined as the NOEC.

Terrestrial Invertebrate Toxicity

The risk to terrestrial invertebrates is primarily evaluated through studies on honeybees and earthworms.

Table 3: Terrestrial Invertebrate Toxicological Data for **Tralkoxydim**

Endpoint	Species	Value	Unit	Reference
Honeybee Toxicity	Apis mellifera	Relatively Nontoxic	-	[12]

No specific quantitative data for honeybees or earthworms was found in the provided search results.

Experimental Protocols: Terrestrial Invertebrate Toxicity

- Honeybees, Acute Oral and Contact Toxicity Tests (LD50): OECD Guidelines 213 (Oral) and 214 (Contact) are the standard methods.[21][22][23][24][25][26][27][28][29] In the oral test, bees are fed a sucrose solution containing the test substance. In the contact test, the substance is applied directly to the thorax of the bees. Mortality is assessed over 48 to 96 hours to determine the LD50.
- Earthworm, Acute Toxicity Test (LC50): This test is conducted according to OECD Guideline 207. Earthworms are exposed to the test substance mixed into an artificial soil for 14 days. The LC50 is calculated based on mortality.
- Earthworm, Reproduction Test (NOEC): OECD Guideline 222 is a sub-chronic test that evaluates the effects of a substance on earthworm reproduction and biomass over an 8-week period.[30][31][32][33][34] The NOEC for reproductive output is a key endpoint.

Mammalian Toxicity

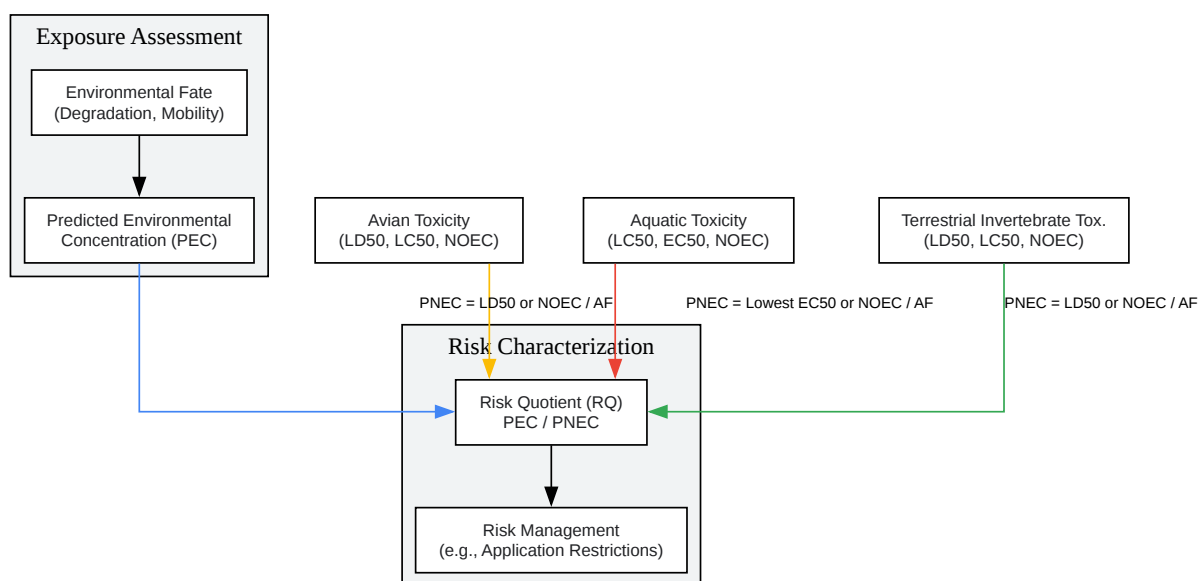
While the primary focus of this guide is on non-target wildlife, a brief overview of mammalian toxicity is relevant for a comprehensive understanding of **tralkoxydim**'s toxicological profile.

Table 4: Mammalian Toxicological Data for **Tralkoxydim**

Endpoint	Species	Value	Unit	Reference
Acute Oral LD50	Rat (male)	1,258	mg/kg bw	[1][2]
Acute Oral LD50	Rat (female)	934	mg/kg bw	[1][2]
Dermal LD50	Rat	>2,000	mg/kg bw	[1][2]
Teratogenicity	Rat	30	mg/kg	[1][2]

Signaling Pathways and Experimental Workflows

To visualize the logical flow of an environmental risk assessment for a substance like **tralkoxydim**, the following diagram illustrates the key stages and decision points.



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Caption: Environmental Risk Assessment Workflow for Pesticides.

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